molecular formula C21H24FN3O2S B3499932 ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B3499932
M. Wt: 401.5 g/mol
InChI Key: JLZGMDWNRYNZHX-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a fluorinated aniline group, a piperidine ring, and a benzoate ester. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-(4-Fluoroanilino)piperidine: This step involves the reaction of 4-fluoroaniline with piperidine under controlled conditions.

    Carbothioylation: The intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.

    Esterification: Finally, the compound is esterified with ethyl benzoate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aniline group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorinated aniline group and piperidine ring can influence its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine group instead of a piperidine ring.

    ETHYL 4-({[(METHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE): Contains a methylamino group instead of the fluorinated aniline group.

    ETHYL 4-({[(4-HYDROXY-1-PIPERIDINYL)CARBOTHIOYL]AMINO}BENZOATE): Features a hydroxy group on the piperidine ring.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[4-(4-fluoroanilino)piperidine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c1-2-27-20(26)15-3-7-18(8-4-15)24-21(28)25-13-11-19(12-14-25)23-17-9-5-16(22)6-10-17/h3-10,19,23H,2,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZGMDWNRYNZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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